Urea, N-butyl-N'-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-
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Overview
Description
Urea, N-butyl-N’-[2-methyl-4-[(2-methylphenyl)azo]phenyl]- is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industrial applications, including dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-butyl-N’-[2-methyl-4-[(2-methylphenyl)azo]phenyl]- typically involves the reaction of N-butylurea with an azo compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Urea, N-butyl-N’-[2-methyl-4-[(2-methylphenyl)azo]phenyl]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may yield amines. Substitution reactions can produce a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
Urea, N-butyl-N’-[2-methyl-4-[(2-methylphenyl)azo]phenyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Urea, N-butyl-N’-[2-methyl-4-[(2-methylphenyl)azo]phenyl]- involves its interaction with specific molecular targets and pathways. The azo group (N=N) can undergo reduction to form amines, which can then interact with various biological molecules. The compound may also act as a ligand, binding to metal ions and forming complexes that can influence biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Urea, N-methyl-N’-phenyl-: Another urea derivative with different substituents.
Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-: An azo compound with a similar structure but different functional groups.
Uniqueness
Urea, N-butyl-N’-[2-methyl-4-[(2-methylphenyl)azo]phenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
854945-60-1 |
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Molecular Formula |
C19H24N4O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-butyl-3-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]urea |
InChI |
InChI=1S/C19H24N4O/c1-4-5-12-20-19(24)21-17-11-10-16(13-15(17)3)22-23-18-9-7-6-8-14(18)2/h6-11,13H,4-5,12H2,1-3H3,(H2,20,21,24) |
InChI Key |
IZXNGITTWJIOTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NC1=C(C=C(C=C1)N=NC2=CC=CC=C2C)C |
Origin of Product |
United States |
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